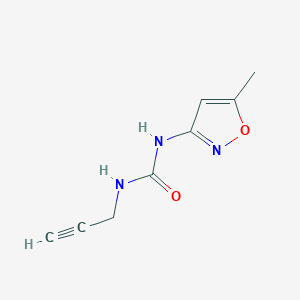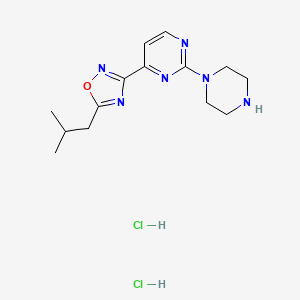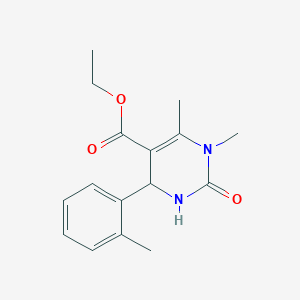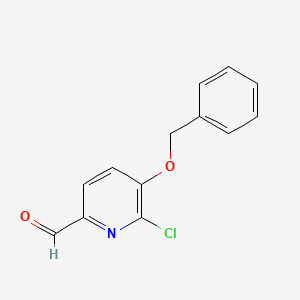
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea
Overview
Description
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea (MOPU) is a synthetic compound widely used in laboratory experiments and scientific research. It is a versatile compound with a wide range of applications in biochemistry, physiology and other scientific fields. MOPU is commonly used as a reagent in chemical synthesis and as a tool in biological studies.
Scientific Research Applications
Molecular Structure and Synthon Analysis
The compound's molecular structure and conformational adjustments in related urea derivatives are significant for understanding their self-assembly and polymorphism in crystal engineering. Studies have shown that conformational adjustments through carbon–nitrogen bond rotation play a crucial role in the self-assembly of related compounds. For example, in the case of thiourea and urea derivatives, these adjustments contribute to the formation of homodimeric hydrogen-bonded synthons in their respective assemblies (Phukan & Baruah, 2016).
Synthesis and Biological Activity
The synthesis of related urea derivatives and their evaluation for biological activities, such as anti-microbial activity and cytotoxicity, are important areas of research. For instance, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives have been synthesized and showed promising anti-microbial activity against selected bacterial strains (Shankar et al., 2017).
Anion Tuning and Hydrogel Formation
The formation of hydrogels and the tuning of their physical properties through the interaction with anions represent another field of application. Compounds such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea can form hydrogels in acidic conditions, with the morphology and rheology of these gels being dependent on the anion's identity. This demonstrates the potential for tuning the physical properties of gels through anion interaction (Lloyd & Steed, 2011).
Supramolecular Chemistry and Gelators
The field of supramolecular chemistry, particularly the study of gelators, is also relevant. For instance, quinoline urea derivatives have been synthesized and their ability to form gels upon interaction with silver(I) complexes has been explored, showcasing their potential as gelators in supramolecular chemistry (Braga et al., 2013).
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h1,5H,4H2,2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGNVNOOYGDAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)






![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)


![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)

![5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B1440184.png)
![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)